

# Technical Support Center: Synthesis of Hexamethyl Tungsten

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## Compound of Interest

Compound Name: Hexamethyl tungsten

Cat. No.: B1219911

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Welcome to the technical support center for the synthesis of **hexamethyl tungsten** ( $\text{W}(\text{CH}_3)_6$ ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the synthesis yield of this highly air- and moisture-sensitive organometallic compound.

## Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing **hexamethyl tungsten**?

A1: The two main reported methods for the synthesis of **hexamethyl tungsten** are:

- The reaction of tungsten hexachloride ( $\text{WCl}_6$ ) with methyllithium ( $\text{CH}_3\text{Li}$ ) in diethyl ether. This was the original method reported by Wilkinson and Shortland in 1973. However, this method is often cited as giving poor and sometimes no yield.[1]
- An improved synthesis using the reaction of tungsten hexachloride ( $\text{WCl}_6$ ) with trimethylaluminium ( $\text{Al}(\text{CH}_3)_3$ ) in the presence of trimethylamine. This method, disclosed by Wilkinson and Galyer in 1976, is generally considered to provide higher and more reliable yields.[1][2] An alternative alkylating agent that can be used is dimethylzinc.[2]

Q2: Why is the yield of **hexamethyl tungsten** often low?

A2: The low yield of **hexamethyl tungsten** can be attributed to several factors:

- **Extreme Sensitivity:** **Hexamethyl tungsten** is highly sensitive to oxygen and moisture, leading to rapid decomposition.<sup>[1][2]</sup> All manipulations must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen).
- **Thermal Instability:** The compound is thermally unstable and can decompose at room temperature to produce methane and a black residue.<sup>[1]</sup> It is also volatile, subliming at -30 °C.<sup>[1][2]</sup>
- **Side Reactions:** The highly reactive nature of the organometallic reagents used can lead to side reactions and the formation of byproducts, reducing the yield of the desired product.
- **Purification Losses:** **Hexamethyl tungsten** is volatile and sensitive, which can lead to significant material loss during purification steps like sublimation if not performed carefully.

Q3: What is the reported yield for the improved synthesis method using trimethylaluminium?

A3: The 1976 paper by Wilkinson and Galyer describes the synthesis of multigram quantities of hexamethyltungsten using trimethylaluminium, suggesting a significant improvement over the methyl lithium method. While specific quantitative yields can vary based on experimental conditions and scale, this method is the preferred route for achieving higher yields.

Q4: What are the common impurities in **hexamethyl tungsten** synthesis?

A4: Common impurities can include:

- Unreacted starting materials, such as tungsten hexachloride.
- Byproducts from the reaction, such as dimethylaluminium chloride ( $\text{Al}(\text{CH}_3)_2\text{Cl}$ ) when using trimethylaluminium.<sup>[1][2]</sup>
- Decomposition products, which can include polymethylene and elemental tungsten.<sup>[1]</sup>
- Tungsten oxytetrachloride ( $\text{WOCl}_4$ ) and tungsten pentachloride ( $\text{WCl}_5$ ) if the starting  $\text{WCl}_6$  is impure or if there is exposure to trace oxygen.

Q5: What are the safety concerns associated with the synthesis of **hexamethyl tungsten**?

A5: **Hexamethyl tungsten** is a hazardous material. It is pyrophoric and can ignite spontaneously in the air.<sup>[1]</sup> Additionally, serious explosions have been reported during its handling, even in the absence of air. Therefore, it is crucial to handle this compound with extreme caution in a proper inert-atmosphere glovebox and take all necessary safety precautions.

## Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of **hexamethyl tungsten** and provides potential solutions to improve the yield.

Problem	Potential Cause(s)	Recommended Solution(s)
No or Very Low Yield of Red Crystalline Product	1. Poor Quality of Reagents: Tungsten hexachloride may be contaminated with oxides or moisture. Organometallic reagents (methyllithium or trimethylaluminium) may have degraded.	1a. Purify Reagents: Use freshly sublimed tungsten hexachloride. Titrate the organometallic reagents to determine their exact concentration before use.
2. Presence of Oxygen or Moisture: Leaks in the reaction setup or use of wet solvents/glassware.	2a. Ensure Inert Atmosphere: Use Schlenk line techniques or a glovebox. Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents.	
3. Incorrect Reaction Temperature: Temperature may be too high, leading to decomposition, or too low, resulting in a slow or incomplete reaction.	3a. Optimize Temperature: For the trimethylaluminium method, maintain the reaction at a low temperature during the addition of the reagent and then allow it to slowly warm up as per the detailed protocol.	
Formation of a Black or Brown Precipitate Instead of a Red Solution/Solid	1. Decomposition of Hexamethyl Tungsten: The product is thermally unstable and decomposes at room temperature. <sup>[1]</sup>	1a. Maintain Low Temperatures: Keep the reaction and the product at low temperatures (below 0 °C) at all times.
2. Reaction with Oxygen/Moisture: Exposure to air or water will rapidly decompose the product.	2a. Strict Inert Conditions: Re-evaluate the experimental setup for any potential leaks. Ensure all reagents and solvents are rigorously dried.	
Difficulty in Isolating the Pure Product	1. Volatility of Hexamethyl Tungsten: The product sublimates at -30 °C and can be	1a. Careful Purification: Use low-temperature sublimation or crystallization for purification.

	lost during solvent removal or transfer.[1][2]	When removing solvent, use a high-vacuum line with a cold trap to collect the product.
2. Co-sublimation with Impurities: Volatile impurities may co-sublimate with the product.	2a. Fractional Sublimation: Perform sublimation at a very slow rate and with a carefully controlled temperature gradient to separate compounds with different volatilities.	
Low Yield After Purification	1. Inefficient Extraction/Transfer: Product loss during transfers between vessels.	1a. Minimize Transfers: Plan the experimental workflow to minimize the number of transfers. Rinse glassware with cold, dry solvent to recover any residual product.
2. Decomposition During Purification: The product may decompose on the purification medium (e.g., chromatography column) or during prolonged purification times.	2a. Use Appropriate Purification Methods: Avoid column chromatography. Low-temperature crystallization or sublimation are the preferred methods.	

## Experimental Protocols

### Improved Synthesis of Hexamethyl Tungsten using Trimethylaluminium

This protocol is based on the improved method reported by Wilkinson and Galyer.

Materials:

- Tungsten hexachloride ( $\text{WCl}_6$ )
- Trimethylaluminium ( $\text{Al}(\text{CH}_3)_3$ )

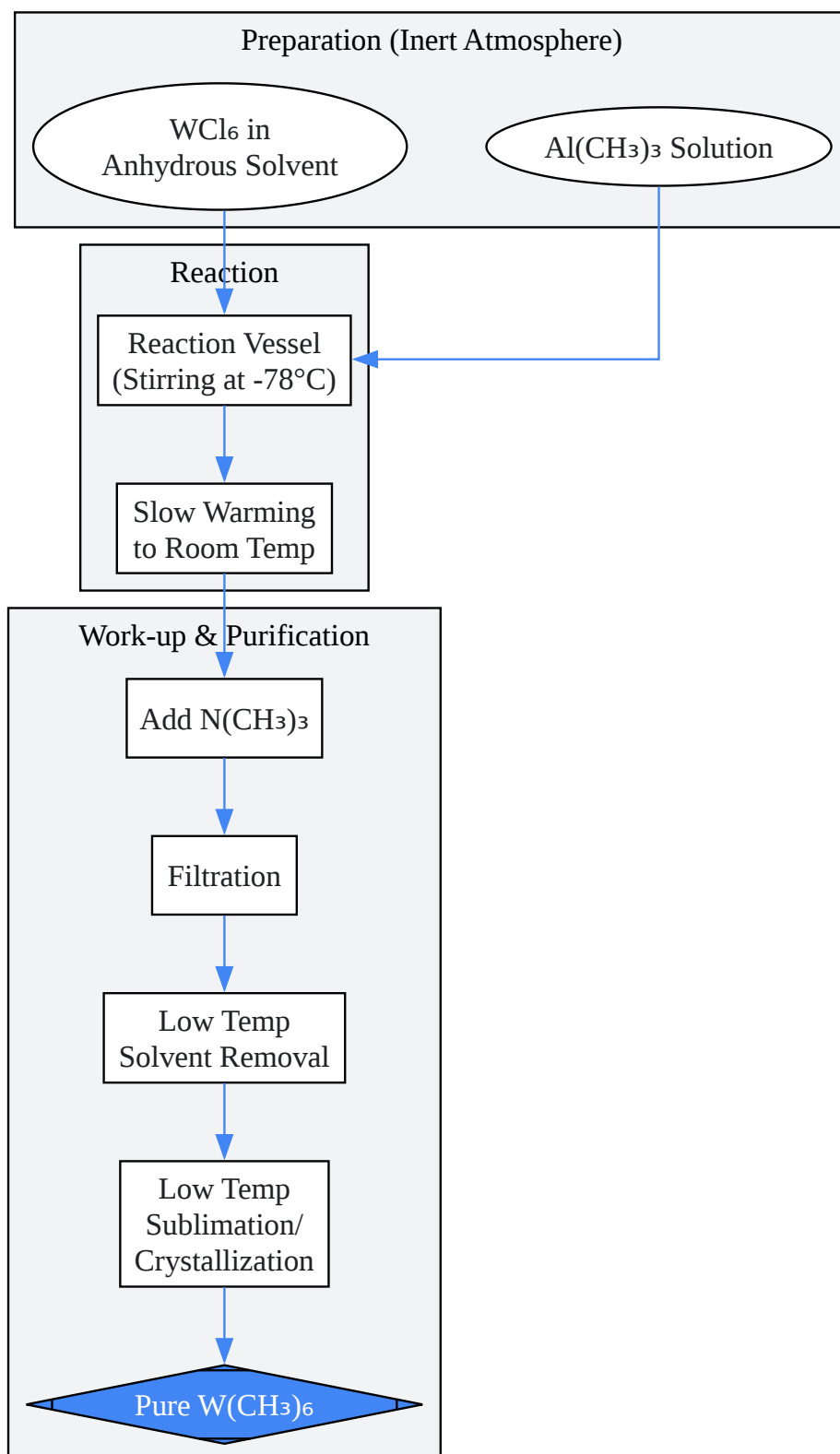
- Trimethylamine ( $\text{N}(\text{CH}_3)_3$ )
- Anhydrous diethyl ether or a hydrocarbon solvent (e.g., pentane, hexane)
- Inert gas (Argon or Nitrogen)

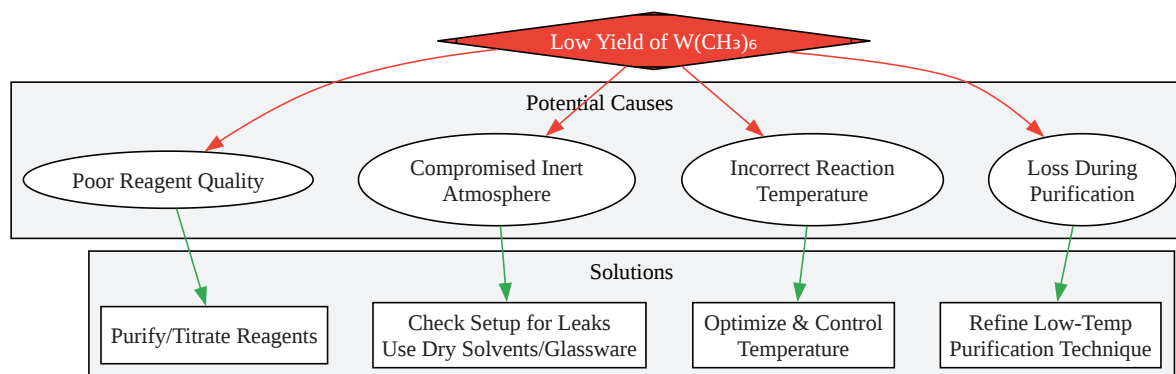
#### Procedure:

- Preparation: Under a strictly inert atmosphere, place a solution of tungsten hexachloride in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
- Cooling: Cool the flask to a low temperature (e.g.,  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath).
- Reagent Addition: Slowly add a solution of trimethylaluminium (at least 6 equivalents) to the cooled and stirred suspension of tungsten hexachloride.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while stirring continuously. The reaction progress can be monitored by a color change.
- Byproduct Removal: To remove the dimethylaluminium chloride byproduct, add trimethylamine to the reaction mixture. This will form a non-volatile adduct with the aluminum byproduct.
- Isolation of Crude Product: Filter the reaction mixture to remove any precipitated salts. Carefully remove the solvent from the filtrate under vacuum at low temperature to obtain the crude **hexamethyl tungsten**.
- Purification: Purify the crude product by low-temperature sublimation or crystallization from a cold hydrocarbon solvent.

## Visualizations

### Experimental Workflow for Improved Hexamethyl Tungsten Synthesis





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## References

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